N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol This compound is known for its unique structure, which includes a benzyl group and two propylidene groups attached to a dihydroxylamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the reaction of benzylamine with propionaldehyde under specific conditions to form the intermediate, which is then treated with hydroxylamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The benzyl and propylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine exerts its effects involves its ability to form stable intermediates and react with various biological and chemical targets. The molecular targets and pathways involved include interactions with enzymes, nucleophiles, and electrophiles, leading to the formation of stable products that can be studied for their biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-2-(hydroxyimino)-N-[(2E)-2-(hydroxyimino)propyl]-1-propanamine
- 2-Propanone, 1,1’-[(phenylmethyl)imino]bis-, 2,2’-dioxime
- 2-Propanone, 1,1’-[(phenylmethyl)imino]bis-, dioxime, (2E,2’E)-
Uniqueness
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is unique due to its specific structural features, which include the benzyl and propylidene groups attached to a dihydroxylamine core.
Eigenschaften
CAS-Nummer |
918893-54-6 |
---|---|
Molekularformel |
C13H19N3O2 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-[1-[benzyl(2-hydroxyiminopropyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H19N3O2/c1-11(14-17)8-16(9-12(2)15-18)10-13-6-4-3-5-7-13/h3-7,17-18H,8-10H2,1-2H3 |
InChI-Schlüssel |
MYGDOVAEUCDIIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)CN(CC1=CC=CC=C1)CC(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.